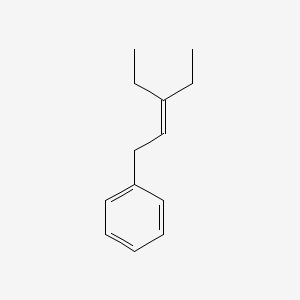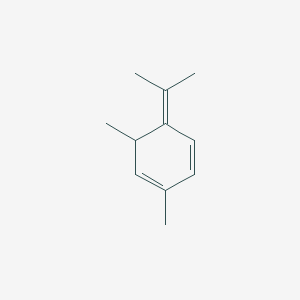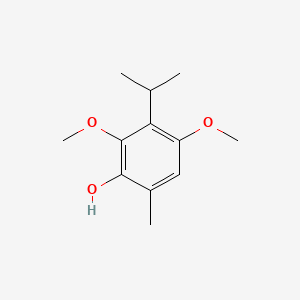silane CAS No. 161718-32-7](/img/structure/B14270599.png)
[(1-Bromo-3-methyloct-1-en-3-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is an organosilicon compound with the molecular formula C12H25BrOSi It contains a bromine atom, a silicon atom bonded to three methyl groups, and an octenyl group with a double bond and a bromine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane typically involves the reaction of 1-bromo-3-methyloct-1-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-Bromo-3-methyloct-1-en-3-ol+TrimethylchlorosilaneBase(1-Bromo-3-methyloct-1-en-3-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bond in the octenyl group can be oxidized to form epoxides or diols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkene.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted silanes with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkenes.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and organosilicon compounds.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of (1-Bromo-3-methyloct-1-en-3-yl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the octenyl group are key reactive sites. The silicon atom, bonded to three methyl groups, provides stability and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond but lacks the silicon atom and the octenyl group.
1-Bromo-3,7-dimethyloctane: Contains a bromine atom and an octane chain but lacks the double bond and the silicon atom.
Uniqueness
(1-Bromo-3-methyloct-1-en-3-yl)oxysilane is unique due to the presence of both a bromine atom and a silicon atom in its structure. This combination allows for diverse reactivity and applications in various fields. The double bond in the octenyl group further enhances its versatility in chemical reactions.
Eigenschaften
CAS-Nummer |
161718-32-7 |
|---|---|
Molekularformel |
C12H25BrOSi |
Molekulargewicht |
293.31 g/mol |
IUPAC-Name |
(1-bromo-3-methyloct-1-en-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25BrOSi/c1-6-7-8-9-12(2,10-11-13)14-15(3,4)5/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
FBQKSQAXBPPJRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C=CBr)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
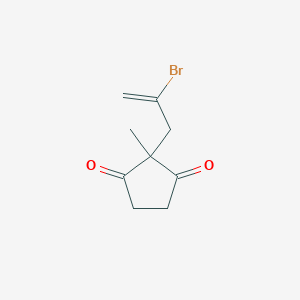
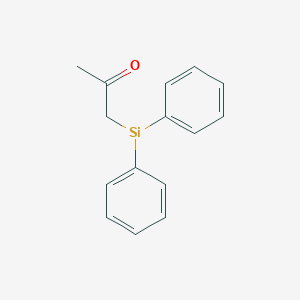
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)


![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
